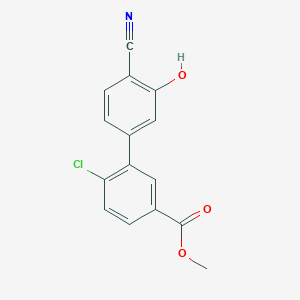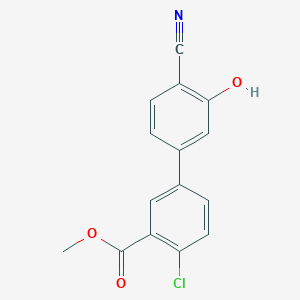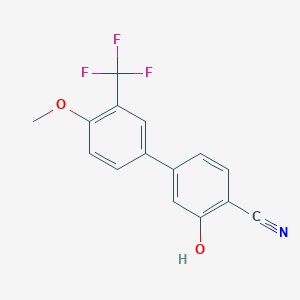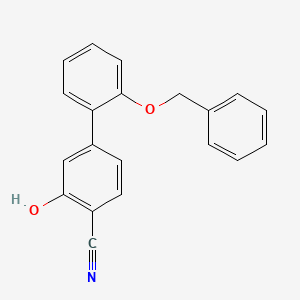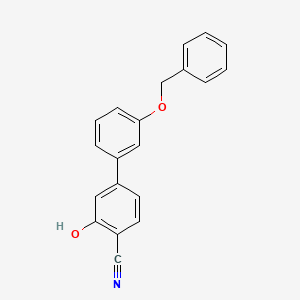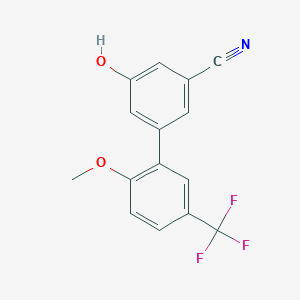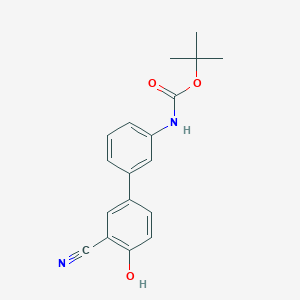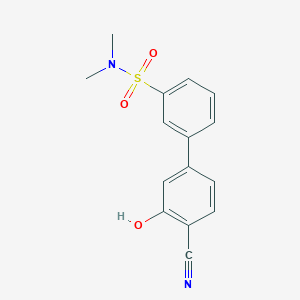
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMPP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. 2C5DMPP is a white crystalline solid with a molecular weight of 473.5 g/mol and a melting point of 140-142°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and has been used in a variety of scientific research applications, including organic synthesis and biochemistry.
Applications De Recherche Scientifique
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.
Mécanisme D'action
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is its high purity, which makes it suitable for use in sensitive experiments. It is also relatively stable, and can be stored for extended periods of time. However, it is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound, which could reduce the cost of production and increase the purity of the product. Another potential direction is the exploration of its potential applications in drug development, such as its use as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted on its biochemical and physiological effects, including its potential as an inhibitor of other enzymes. Finally, further research could be conducted on its potential applications in organic synthesis and biochemistry.
Méthodes De Synthèse
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized from a variety of starting materials, such as 3-N,N-dimethylsulfamoylphenylacetic acid and cyanoacetic acid. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The resulting product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(8-14)12-6-7-13(10-16)15(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJQOXQYYDLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


